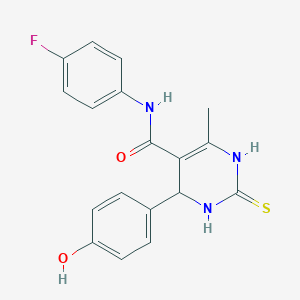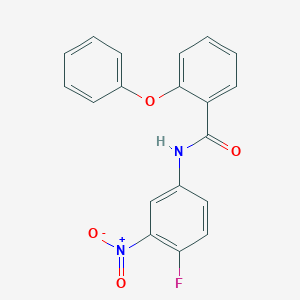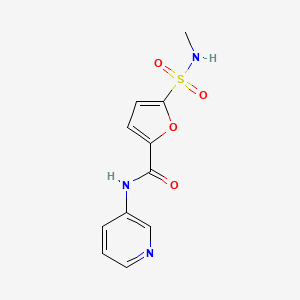![molecular formula C13H15N3O B6577647 N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1211257-60-1](/img/structure/B6577647.png)
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1H-pyrazol-3-yl)phenyl]butanamide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “N-[4-(1H-pyrazol-3-yl)phenyl]butanamide”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, these compounds have shown inhibition effects against Plasmodium berghei .
Insecticidal Activities
The ryanodine receptor (RyR) in insects is a promising target for the development of novel insecticides . Pyrazole derivatives with cyano substituent, like “N-[4-(1H-pyrazol-3-yl)phenyl]butanamide”, have been designed and synthesized for this purpose .
Applications in Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Applications in Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used to develop new agrochemicals, including pesticides and herbicides .
Applications in Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes can have various applications, including catalysis and materials science .
Applications in Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in various areas, including catalysis, materials science, and medicinal chemistry .
Antifungal Activities
Some pyrazole derivatives have shown moderate antifungal activities . For instance, N - (substituted pyridinyl)-1-methyl-3-trifluoromethyl-1 H -pyrazole-4-carboxamides exhibited more than 50% inhibition activities against G. zeae at 100 µg/mL .
Applications in Synthetic Organic Chemistry
Pyrazole compounds have pharmaceutical applications in synthetic organic chemistry . The advantage of the hybrid compound through the array of different pharmacophores may provide compounds with good biological activities .
Mecanismo De Acción
Target of Action
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound that belongs to the class of pyrazolines . Pyrazolines and their analogs are known to be pharmacologically active scaffolds Pyrazoline derivatives have been found in various marketed pharmacological agents of different categories , suggesting that they may interact with a wide range of targets.
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to a wide range of biological activities . The specific interaction of N-[4-(1H-pyrazol-3-yl)phenyl]butanamide with its target(s) would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazoline derivatives , it can be inferred that these compounds may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities exhibited by pyrazoline derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-3-13(17)15-11-6-4-10(5-7-11)12-8-9-14-16-12/h4-9H,2-3H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELYWTKSQKNBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)